![molecular formula C24H21ClFN5O3 B2472361 (Rac)-Nedisertib CAS No. 1637542-34-7](/img/structure/B2472361.png)
(Rac)-Nedisertib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Nedisertib is a potent and selective inhibitor of the DNA damage response (DDR) kinase, Ataxia Telangiectasia and Rad3-related protein (ATR). It has shown significant potential in preclinical studies as a potential cancer therapeutic agent.
Aplicaciones Científicas De Investigación
DNA-PK Inhibition and Multidrug Resistance Modulation
(Rac)-Nedisertib, also known as M3814, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and is currently under phase 2 clinical trials. A significant application of this compound is its role in modulating multidrug resistance (MDR) in cancer treatment. Studies have shown that M3814 can overcome ABCG2-mediated MDR in lung cancer cells. It does this by attenuating the efflux activity of the ABCG2 transporter, leading to increased accumulation of ABCG2 substrate drugs. Furthermore, M3814 stimulates the ABCG2 ATPase activity without affecting the protein expression or cell surface localization of ABCG2. This interaction suggests a high affinity between M3814 and the ABCG2 transporter at the drug-binding cavity, indicating its potential in combination therapy to overcome MDR in cancer treatments (Wu et al., 2020).
Role in Gene Transfer and Recombinant DNA Advisory Committee Oversight
The Recombinant DNA Advisory Committee (RAC) has played a significant role in the oversight of gene transfer experiments, which is an application area relevant to the development and use of compounds like (Rac)-Nedisertib. The RAC reviews research protocols for human gene transfer trials, ensuring that they meet safety and ethical standards. This oversight is crucial in maintaining the responsible progression of clinical research involving gene therapies, which could potentially include the use of (Rac)-Nedisertib in the future (Lenzi, Altevogt, & Gostin, 2014).
Propiedades
IUPAC Name |
[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-Nedisertib |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.